1-Ethynylcyclohexyl acetate
Description
Chemical Name: 1-Ethynylcyclohexyl acetate CAS Registry Number: 5240-32-4 Molecular Formula: C₁₀H₁₄O₂ Molecular Weight: 166.22 g/mol Synonyms: 1-Acetoxy-1-ethynylcyclohexane; Cyclohexanol, 1-ethynyl-, acetate; Herbacet®1 .
This compound is a synthetic ester compound characterized by a cyclohexane ring substituted with an ethynyl (-C≡CH) group and an acetate (-OAc) moiety at the 1-position. Its structure imparts unique reactivity, particularly in applications such as fragrance formulations and organic synthesis intermediates.
Properties
CAS No. |
5240-32-4 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(1-ethynylcyclohexyl) acetate |
InChI |
InChI=1S/C10H14O2/c1-3-10(12-9(2)11)7-5-4-6-8-10/h1H,4-8H2,2H3 |
InChI Key |
YASSLXHVJQGNOK-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1(CCCCC1)C#C |
Canonical SMILES |
CC(=O)OC1(CCCCC1)C#C |
Other CAS No. |
5240-32-4 |
Synonyms |
1-acetoxy-1-ethynylcyclohexane 1-ethynylcyclohexyl acetate |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Boiling Point: Not explicitly reported, but similar cyclohexyl esters (e.g., cyclohexyl acetate) boil at ~172°C .
- Spectroscopic Data :
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 1-ethynylcyclohexyl acetate:
1-Acetylcyclohexyl Acetate
CAS : 52789-73-8
Molecular Formula : C₁₀H₁₄O₃
Molecular Weight : 182.22 g/mol
Key Differences :
- Contains a ketone (acetyl) group instead of an ethynyl group.
- Exhibits distinct reactivity in nucleophilic acyl substitution reactions.
- Used in polymer chemistry and as a crosslinking agent .
| Property | This compound | 1-Acetylcyclohexyl Acetate |
|---|---|---|
| Functional Groups | Ethynyl, acetate | Acetyl, acetate |
| Molecular Weight (g/mol) | 166.22 | 182.22 |
| Key IR Peaks | 2112 cm⁻¹ (C≡C) | 1745 cm⁻¹ (C=O ketone) |
| Applications | Fragrance, organic synthesis | Polymer chemistry |
1-Methylcyclohexyl Acetate
CAS : 16737-30-7
Molecular Formula : C₉H₁₆O₂
Molecular Weight : 156.23 g/mol
Key Differences :
- Substituted with a methyl group instead of ethynyl.
- Lower molecular weight and reduced steric hindrance.
- Common solvent and flavoring agent with a fruity odor .
Cyclohexyl Acetate
CAS : 622-45-7
Molecular Formula : C₈H₁₄O₂
Molecular Weight : 142.20 g/mol
Key Differences :
- Lacks substituents on the cyclohexane ring.
- Widely used as a solvent in paints and coatings.
- Higher water solubility (1.5 g/100 mL) compared to ethynyl derivatives .
Phenyl Acetate
CAS : 122-79-2
Molecular Formula : C₈H₈O₂
Molecular Weight : 136.15 g/mol
Key Differences :
- Aromatic ring instead of cyclohexane.
- Stronger electrophilic character due to the aromatic system.
- Used in perfumery and as a precursor in aspirin synthesis .
| Property | This compound | Phenyl Acetate |
|---|---|---|
| Ring Structure | Cyclohexane | Benzene |
| Molecular Weight (g/mol) | 166.22 | 136.15 |
| ¹H-NMR (Key Signals) | δ 2.61 (ethynyl) | δ 7.40 (aromatic protons) |
| Applications | Fragrance | Pharmaceuticals, perfumes |
Q & A
Q. What is the standard synthetic protocol for preparing 1-Ethynylcyclohexyl acetate, and what analytical methods are used to confirm its purity and structure?
Answer: The synthesis involves acetylating 1-ethynylcyclohexanol with acetic anhydride in dichloromethane, catalyzed by DMAP and triethylamine. Key steps include:
- Reaction setup : Add acetic anhydride (2.00 mmol) to a cooled (0°C) mixture of 1-ethynylcyclohexanol (1.00 mmol), DMAP (0.05 mmol), and Et₃N (2.00 mmol) in CH₂Cl₂ (2 mL) .
- Reaction monitoring : Progress tracked via TLC over 48 hours at room temperature.
- Workup : Quench with methanol, wash with water, NH₄Cl, and brine, followed by drying (MgSO₄) and concentration to yield a pale yellow oil (94% yield).
Q. Characterization :
- NMR analysis : ¹H NMR (CDCl₃) shows characteristic peaks at δ 2.60 (ethynyl proton), 2.05 (acetate methyl), and cyclohexyl protons between δ 1.34–2.13. ¹³C NMR confirms the acetyl group (δ 169.68) and sp-hybridized carbons (δ 84.03, 75.48) .
- Purity assessment : TLC and absence of extraneous peaks in NMR ensure purity.
Q. How should researchers handle and store this compound to ensure stability during experimental workflows?
Answer:
- Storage : Store in airtight, light-resistant containers at –20°C to prevent ester hydrolysis or acetylene decomposition.
- Handling : Use inert atmosphere (N₂/Ar) during synthesis and purification to avoid moisture absorption. Verify stability via periodic NMR checks for acetate hydrolysis (e.g., appearance of free –OH in ¹H NMR) .
Advanced Research Questions
Q. What strategies can be employed to optimize the synthesis of this compound to achieve higher yields or reduced reaction times?
Answer:
- Catalyst optimization : Increase DMAP loading (e.g., 10 mol%) to accelerate acylation, but monitor for side reactions.
- Solvent selection : Replace CH₂Cl₂ with THF or DMF to enhance solubility of reactants, potentially reducing reaction time .
- Temperature modulation : Gradual warming to 25°C is standard, but controlled heating (e.g., 40°C) may shorten the 48-hour timeframe, though risk of acetylene oligomerization must be assessed .
Q. How can researchers resolve discrepancies in NMR spectral data when characterizing this compound derivatives?
Answer:
- Data validation : Cross-reference observed shifts with published spectra. For example, the ethynyl proton (δ 2.60 in CDCl₃) should remain consistent; deviations may indicate solvent effects or impurities .
- Advanced techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping cyclohexyl proton signals. For instance, HMBC correlations between the acetyl carbonyl (δ 169.68) and adjacent carbons confirm ester connectivity .
- Contradiction resolution : If literature reports conflicting shifts (e.g., δ 2.32 for ethynyl protons in derivatives), verify sample concentration, temperature, and deuterated solvent .
Q. What role does this compound serve as a building block in the synthesis of heterotricyclic compounds, and what mechanistic considerations are involved?
Answer:
- Application : The acetyl group acts as a protecting group for the ethynyl moiety, enabling subsequent coupling reactions. For example, it reacts with amines (e.g., 1-ethynylcyclohexylamine) to form enaminones, which cyclize into spiro-heterocycles .
- Mechanistic insights :
- Step 1 : Nucleophilic attack by the amine on the acetylated ethynyl carbon, forming an enamine intermediate.
- Step 2 : Intramolecular cyclization via π-orbital overlap of the acetylene, facilitated by Pd/Cu catalysts in Sonogashira-type reactions .
- Key parameters : Optimize PdCl₂(PPh₃)₂ (5 mol%) and CuI (2 mol%) in i-Pr₂NH to achieve >60% yield in heterocycle formation .
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